5-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide
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Overview
Description
5-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a carboxamide group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide typically involves the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.
Attachment of the ethoxyethyl group: This involves the reaction of the pyrazole derivative with ethylene oxide or a similar reagent under basic conditions.
Formation of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the thiophene and pyrazole moieties: This step involves the reaction of the thiophene derivative with the pyrazole derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
5-methyl-N-{2-[2-(1H-triazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide: Similar structure but with a triazole ring instead of a pyrazole ring.
5-methyl-N-{2-[2-(1H-pyrrol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide: Similar structure but with a pyrrole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 5-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the pyrazole ring may confer specific binding affinities to certain biological targets, while the thiophene ring can influence the compound’s electronic properties.
Properties
IUPAC Name |
5-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-11-3-4-12(19-11)13(17)14-6-9-18-10-8-16-7-2-5-15-16/h2-5,7H,6,8-10H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGRFQJPFYYZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCOCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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